DL-Propargylglycine hydrochloride mechanism of action
DL-Propargylglycine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Propargylglycine (DL-PPG) hydrochloride is a well-established pharmacological tool used extensively in preclinical research to investigate the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S). As a potent, irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), DL-PPG provides a direct method for studying the consequences of H₂S depletion in various biological systems. This technical guide elucidates the core mechanism of action of DL-PPG, presenting detailed molecular interactions, quantitative inhibitory data, comprehensive experimental protocols, and visual diagrams of key pathways and workflows to support advanced research and drug development.
Core Mechanism of Action
DL-Propargylglycine is classified as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE).[1] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine.[2][3] Crucially, CSE is also a primary source of endogenous H₂S in the cardiovascular system and other tissues, which it generates from L-cysteine.[4][5]
The inhibitory action of DL-PPG proceeds through the following steps:
-
Active Site Entry: DL-PPG, as an amino acid analog, enters the active site of CSE.
-
Schiff Base Formation: The amino group of DL-PPG forms an external aldimine (Schiff base) with the PLP cofactor.[6]
-
Enzyme-Catalyzed Rearrangement: The enzyme initiates a catalytic process, deprotonating the α-carbon of DL-PPG. This leads to a rearrangement of the propargyl moiety into a highly reactive allene (B1206475) intermediate.[1][6]
-
Covalent Modification: This electrophilic allene is attacked by a nucleophilic residue within the active site. Crystallographic studies of human CSE have identified this residue as Tyrosine 114 (Tyr114).[4][6][7]
-
Irreversible Inactivation: The resulting covalent bond between DL-PPG and the enzyme permanently blocks the active site, preventing substrate access through steric hindrance and leading to irreversible inhibition.[4][7]
By blocking CSE, DL-PPG effectively reduces the biosynthesis of both L-cysteine and, most notably, the gasotransmitter H₂S, allowing researchers to probe the function of this signaling molecule.[8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of DL-Propargylglycine and related compounds against cystathionine γ-lyase has been quantified in various studies. It is important to note that while DL-PPG is widely used, it can exhibit some off-target effects on other PLP-dependent enzymes, though it is most potent against CSE.[9]
| Compound | Enzyme Target & Source | Potency (IC₅₀ / Kᵢ) | Notes | Reference(s) |
| DL-Propargylglycine (PAG) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 40 ± 8 μM | Recombinant enzyme expressed in E. coli. | [4] |
| DL-Propargylglycine (PAG) | Rat Liver Cystathionine γ-lyase (CSE) | IC₅₀: 55 μM | Measured in rat liver preparations. The specific isomeric form (D, L, or DL) was not specified in the original study. | [4] |
| β-cyanoalanine (BCA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 14 ± 0.2 μM | A reversible inhibitor; more potent than PAG against human CSE. | [4] |
| Aminooxyacetic acid (AOAA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 1.1 ± 0.1 μM | Often used as a CBS inhibitor, but is a more potent inhibitor of CSE. | [4] |
| Aminooxyacetic acid (AOAA) | Human Cystathionine β-synthase (CBS) | IC₅₀: 8.5 ± 0.7 μM | Demonstrates lack of selectivity, inhibiting CSE more potently than its intended target. | [4] |
| Aminoethoxyvinylglycine (AVG) | Human Cystathionine γ-lyase (CSE) | Kᵢ: 10.5 μM | Exhibits slow, tight-binding inhibition characteristics. | [9] |
Key Signaling Pathway Modulation
Inhibition of CSE by DL-PPG and the subsequent depletion of H₂S can impact intracellular signaling cascades. One such putative pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and inflammation, often through its interaction with Nuclear Factor-kappa B (NF-κB). H₂S has been shown to modulate PI3K/Akt signaling, and therefore, its depletion is expected to have significant downstream consequences.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments involving DL-Propargylglycine hydrochloride.
In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay
This assay measures the activity of CSE by quantifying the production of α-ketobutyrate from the substrate cystathionine.
Materials:
-
Purified recombinant CSE or tissue homogenate
-
DL-Propargylglycine hydrochloride stock solution (e.g., 100 mM in water)
-
L-cystathionine substrate solution (e.g., 10 mM in buffer)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM in water)
-
Reaction Buffer: 100 mM Potassium Phosphate or Borate buffer, pH 8.2[10]
-
Acidic Ninhydrin (B49086) Reagent: 250 mg ninhydrin in 6 mL glacial acetic acid and 4 mL concentrated HCl. Prepare fresh.
-
96-well microplate and plate reader (560 nm)
-
Water bath or incubator at 37°C
Protocol:
-
Prepare the reaction mixture in microcentrifuge tubes. For each reaction, add:
-
80 µL of Reaction Buffer
-
10 µL of PLP solution (final concentration 100 µM)
-
5 µL of CSE enzyme preparation
-
5 µL of DL-PPG solution at various concentrations (or buffer for control).
-
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[4]
-
Start the enzymatic reaction by adding 10 µL of L-cystathionine solution (final concentration 1 mM).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the reaction mixture to a new tube containing 50 µL of glacial acetic acid.
-
Add 50 µL of the acidic ninhydrin reagent to each tube.
-
Boil the samples for 10 minutes, then cool rapidly on ice.[11]
-
Add 850 µL of 95% ethanol (B145695) to dilute the sample.
-
Transfer 200 µL to a 96-well plate and measure the absorbance at 560 nm.[11]
-
Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.
Measurement of H₂S Production in Cell Culture (Methylene Blue Assay)
This protocol quantifies H₂S levels in the headspace of cell cultures treated with DL-PPG.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
DL-Propargylglycine hydrochloride
-
L-cysteine (to stimulate H₂S production)
-
Zinc Acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric Chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
96-well plate and spectrophotometer (670 nm)
Protocol:
-
Seed cells in a 24-well plate and grow to desired confluency.
-
Pre-treat cells with various concentrations of DL-PPG (e.g., 1-5 mM) for 1-2 hours in fresh culture medium.[12]
-
Add L-cysteine (e.g., 1-10 mM) to stimulate H₂S production. In the center of each well, place a small cap containing 50 µL of 1% Zinc Acetate to trap H₂S.
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
After incubation, transfer the zinc acetate solution from the trap to a new 96-well plate.
-
Sequentially add 25 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and 25 µL of the FeCl₃ solution to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 670 nm.[12]
-
Calculate H₂S concentration using a standard curve prepared with Sodium Hydrosulfide (NaHS).
Cell Viability (MTT) Assay Following DL-PPG Treatment
This assay assesses the cytotoxic effect of DL-PPG by measuring the metabolic activity of cells.
Materials:
-
Cultured cells in a 96-well plate
-
DL-Propargylglycine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][14]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of DL-PPG. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
Mandatory Visualizations: Experimental Workflows
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of DL-PPG on cultured cells.
In Vivo Experimental Workflow
This diagram illustrates a generalized workflow for studying the systemic effects of DL-PPG in an animal model.
References
- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 7. scite.ai [scite.ai]
- 8. scbt.com [scbt.com]
- 9. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
